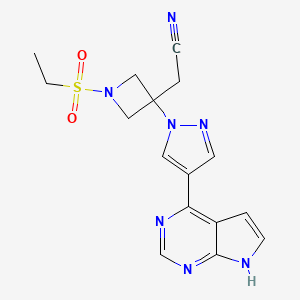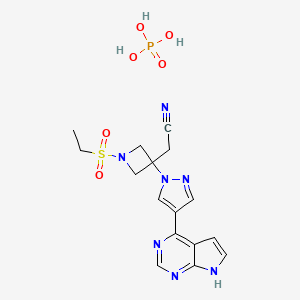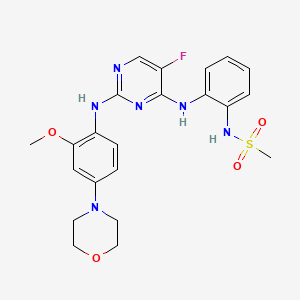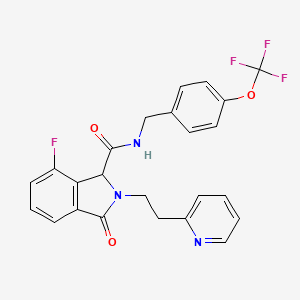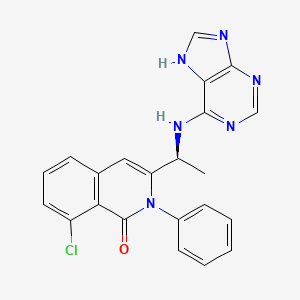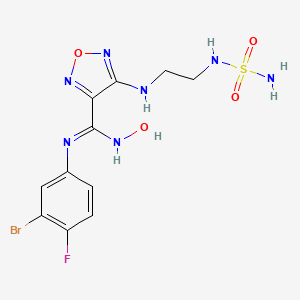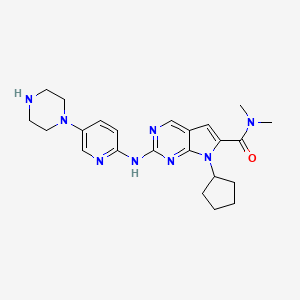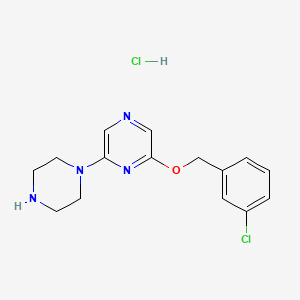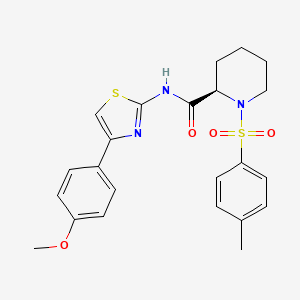
ML277
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ML277, también conocido como (2R)-N-[4-(4-metoxifenil)-1,3-tiazol-2-il]-1-(4-metilfenil)sulfonilpiperidina-2-carboxamida, es un activador potente y selectivo del canal de potasio KCNQ1 (Kv7.1) . Este compuesto ha ganado una atención significativa debido a su capacidad de modular el acoplamiento dominio de detección de voltaje-poro de los canales KCNQ1, lo que lo convierte en una herramienta valiosa para investigar los mecanismos de apertura de estos canales y para posibles aplicaciones terapéuticas .
Aplicaciones Científicas De Investigación
ML277 tiene una amplia gama de aplicaciones de investigación científica:
Mecanismo De Acción
ML277 ejerce sus efectos al mejorar específicamente el estado abierto completamente activado del canal de potasio KCNQ1 . Modula el acoplamiento dominio de detección de voltaje-poro, lo que lleva a mayores amplitudes de corriente y cinética de canal alterada . Este mecanismo es distinto de otros activadores de canales de potasio, lo que convierte a this compound en una herramienta única para estudiar los mecanismos de apertura de los canales KCNQ1 .
Análisis Bioquímico
Biochemical Properties
ML277 interacts with the KCNQ1 potassium channel, a voltage-gated potassium channel that plays a crucial role in the repolarization phase of the cardiac action potential . This compound has been shown to have profound effects on KCNQ1 single-channel kinetics, eliminating the flickering nature of the openings, converting them to discrete opening bursts, and increasing their amplitudes approximately threefold .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It has been found to augment the I Ks current of cultured human cardiomyocytes and shorten action potential duration . In addition, this compound has been shown to increase the amplitude of KCNQ1 whole-cell and single-channel currents .
Molecular Mechanism
This compound exerts its effects at the molecular level by modulating the voltage-sensing domain (VSD)-pore coupling of KCNQ1 channels . It specifically enhances the fully activated open state of KCNQ1 by changing the pore opening properties of the activated state without altering the intermediate state . This distinctive mechanism is sensitive to this compound modulation .
Temporal Effects in Laboratory Settings
The effects of this compound on KCNQ1 channels have been observed over time in laboratory settings. This compound has been shown to increase KCNQ1 tail currents by 8.5 ± 1.8-fold at +60 mV at a concentration of 1 µM .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. In a chronic atrioventricular block (CAVB) dog model, this compound was shown to temporarily prevent repolarization prolongation induced by dofetilide, delay the occurrence of the first arrhythmic event upon dofetilide, and decrease the arrhythmic outcome .
Transport and Distribution
Given its interaction with the KCNQ1 potassium channel, it is likely that this compound is transported and distributed in a manner that allows it to interact with this channel .
Subcellular Localization
Given its interaction with the KCNQ1 potassium channel, it is likely that this compound is localized in areas of the cell where this channel is present .
Métodos De Preparación
La síntesis de ML277 implica varios pasos clave. El material de partida, ®-N-(4-(4-metoxifenil)tiazol-2-il)-1-tosilpiperidina-2-carboxamida, se prepara mediante una serie de reacciones que incluyen la formación de tiazol, sulfonilación y formación del anillo de piperidina . Las condiciones de reacción normalmente implican el uso de reactivos como cloruro de tionilo, cloruro de p-toluensulfonilo y piperidina bajo temperatura y presión controladas .
Análisis De Reacciones Químicas
ML277 principalmente experimenta reacciones que involucran sus grupos funcionales, como el anillo de tiazol, el grupo sulfonilo y el anillo de piperidina . Las reacciones comunes incluyen:
Comparación Con Compuestos Similares
ML277 es único en su activación selectiva del canal de potasio KCNQ1. Compuestos similares incluyen:
Retigabina: Un abridor de canales de potasio que activa los canales KCNQ2-5 pero tiene menos selectividad para KCNQ1.
XE991: Un bloqueador de canales de potasio que inhibe los canales KCNQ1-5.
Linopirdina: Otro bloqueador de canales de potasio con un espectro de actividad más amplio.
La especificidad de this compound para KCNQ1 y su capacidad para mejorar el estado abierto completamente activado lo diferencian de estos otros compuestos .
Propiedades
IUPAC Name |
(2R)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1-(4-methylphenyl)sulfonylpiperidine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-6-12-19(13-7-16)32(28,29)26-14-4-3-5-21(26)22(27)25-23-24-20(15-31-23)17-8-10-18(30-2)11-9-17/h6-13,15,21H,3-5,14H2,1-2H3,(H,24,25,27)/t21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQNLLVUVDAEHC-OAQYLSRUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC[C@@H]2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary target of ML277?
A1: this compound selectively activates the KCNQ1 (Kv7.1) potassium channel. [, , , ]
Q2: How does this compound interact with the KCNQ1 channel?
A2: this compound binds to a hydrophobic pocket located at the interface between the voltage sensor and pore domains of the KCNQ1 channel. [, , , , ]
Q3: What are the downstream effects of this compound binding to KCNQ1?
A3: this compound binding enhances KCNQ1 current amplitude and slows channel deactivation. This leads to:
Q4: Does this compound affect all KCNQ1 channel states equally?
A4: No, this compound specifically enhances the fully activated open state (AO state) of KCNQ1, while having minimal effects on the intermediate open state (IO state) or voltage sensor activation. [, , ]
Q5: What is the significance of this compound's selectivity for the AO state?
A5: This selectivity makes this compound a valuable tool for investigating the gating mechanisms of KCNQ1 and its role in cardiac action potential regulation. It also suggests a potential therapeutic strategy for long QT syndrome, where enhancing the AO state of native IKs currents could be beneficial. [, ]
Q6: How does the presence of the KCNE1 subunit affect this compound activity?
A6: Interestingly, the presence of KCNE1, an auxiliary subunit of the IKs channel (formed by KCNQ1 and KCNE1), renders the channel insensitive to this compound. This suggests that KCNE1 might interact with the same binding pocket as this compound, preventing its action. [, ]
Q7: What structural features of this compound are important for its activity?
A7: While detailed SAR studies are ongoing, certain structural features have been implicated in this compound's activity:
Q8: Have any this compound analogs been developed?
A8: Yes, over 60 chemical analogs of this compound have been studied. [] This research is crucial for understanding the structure-activity relationship and designing compounds with improved potency, selectivity, and pharmacological properties.
Q9: What are the potential therapeutic applications of this compound?
A9: Given its ability to modulate KCNQ1 activity, this compound holds potential therapeutic value for conditions like:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

